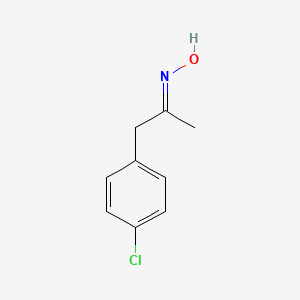

(4-Chlorophenyl)acetone oxime

Description

Properties

IUPAC Name |

(NE)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVQXFWTRCZDQE-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes to 4 Chlorophenyl Acetone Oxime

Conventional Synthesis of Ketoximes: Principles and General Procedures

The most traditional and widely employed method for the synthesis of ketoximes is the direct condensation of a ketone with a hydroxylamine (B1172632) derivative, typically hydroxylamine hydrochloride. This reaction is fundamentally a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the oxime.

R₂C=O + NH₂OH·HCl + Base → R₂C=N-OH + H₂O + Base·HCl

A typical laboratory procedure involves dissolving the ketone and hydroxylamine hydrochloride in an alcohol-water mixture. A base is then added, and the mixture is stirred, often with heating, for a period ranging from a few hours to 24 hours. Upon completion, the product is usually isolated by pouring the reaction mixture into water, which causes the less soluble oxime to precipitate. The crude product can then be collected by filtration and purified, typically by recrystallization.

Optimized Synthetic Routes for (4-Chlorophenyl)acetone Oxime

Several optimized routes have been developed to improve the efficiency, yield, and environmental impact of the synthesis of (4-Chlorophenyl)acetone oxime.

Direct Condensation Reactions with Hydroxylamine Derivatives

The direct synthesis of (4-Chlorophenyl)acetone oxime follows the conventional principles of ketoxime formation. The starting material, 1-(4-chlorophenyl)propan-2-one, is reacted with hydroxylamine hydrochloride. A base, such as sodium acetate (B1210297) or potassium hydroxide (B78521), is used to neutralize the hydrochloric acid and free the hydroxylamine for the reaction.

A representative laboratory-scale synthesis would involve stirring 1-(4-chlorophenyl)propan-2-one with a slight excess of hydroxylamine hydrochloride and a suitable base in aqueous ethanol. The reaction can be performed at room temperature or gently heated to increase the rate of reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the product is isolated by precipitation in water and purified by recrystallization.

Below is an interactive data table summarizing typical reaction conditions for this direct condensation method.

| Parameter | Condition |

| Starting Material | 1-(4-chlorophenyl)propan-2-one |

| Reagent | Hydroxylamine Hydrochloride |

| Base | Sodium Acetate or Potassium Hydroxide |

| Solvent | Aqueous Ethanol or Methanol |

| Temperature | 25-80 °C |

| Reaction Time | 3-24 hours |

| Work-up | Precipitation in water, filtration |

| Purification | Recrystallization |

Transition Metal-Catalyzed Approaches to Oxime Formation

While the direct condensation with hydroxylamine is the most common route, transition metal catalysis offers alternative pathways for C-N bond formation. Transition metals such as copper, rhodium, and iron have been utilized in various reactions involving oximes, often for the synthesis of more complex heterocyclic structures from oxime precursors. For instance, copper and rhodium bimetallic systems have been used to synthesize azaheterocycles from aryl ketone O-acetyl oximes.

Although less common for the direct synthesis of simple ketoximes, transition metal catalysts can play a role in activating either the ketone or the hydroxylamine derivative, potentially allowing for milder reaction conditions or influencing stereoselectivity. Research in this area is ongoing, with catalysts being explored to facilitate C-H functionalization at the alpha-position of ketoximes or to mediate coupling reactions. The application of these advanced catalytic systems could provide novel, efficient routes to (4-Chlorophenyl)acetone oxime, though such methods are not yet standard practice.

Green Chemistry Principles in (4-Chlorophenyl)acetone Oxime Synthesis

In line with the principles of green chemistry, methods have been developed to reduce the environmental impact of oxime synthesis. A prominent green approach is the use of mechanochemistry, also known as grindstone chemistry. This solvent-free method involves grinding the solid reactants—the ketone and hydroxylamine hydrochloride—together with a solid catalyst in a mortar and pestle or a ball mill.

This technique often leads to high yields in a significantly shorter reaction time and eliminates the need for potentially harmful organic solvents, thereby reducing waste. Catalysts such as bismuth(III) oxide (Bi₂O₃) have been shown to be effective for this solvent-free oximation. The local heat generated by the grinding provides the energy to drive the reaction.

Key Advantages of Mechanochemical Synthesis:

Solvent-free: Reduces environmental pollution and simplifies product work-up.

High efficiency: Often results in excellent yields and short reaction times.

Energy efficient: Utilizes mechanical energy directly, avoiding bulk heating.

Simplicity: The experimental setup is straightforward.

Control of Stereoisomerism: E/Z Isomer Formation and Separation Strategies

Due to the presence of a C=N double bond and the lone pair on the nitrogen atom, unsymmetrical ketoximes like (4-Chlorophenyl)acetone oxime can exist as two geometric isomers: E and Z. The synthesis typically yields a mixture of both isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific reagents used.

The differentiation and separation of E and Z isomers are crucial as they can possess different physical properties and reactivity. Separation can often be achieved by physical methods such as fractional crystallization or chromatography.

A chemical approach to isolate a single isomer involves the stereoselective precipitation of one isomer as a salt. For aryl alkyl ketoximes, treating a solution containing a mixture of E and Z isomers with an anhydrous acid, such as hydrogen chloride in diethyl ether, can selectively precipitate the E isomer as its immonium salt. The Z isomer in the solution can equilibrate to the E isomer, which then also precipitates, driving the conversion to near completion. Neutralization of the isolated salt then yields the pure E isomer.

The table below summarizes strategies for managing stereoisomerism.

| Strategy | Description |

| Fractional Crystallization | Exploits differences in the solubility of the E and Z isomers in a particular solvent system. |

| Chromatography | Techniques like column chromatography or thin-layer chromatography can separate isomers based on their differential adsorption to the stationary phase. |

| Stereoselective Precipitation | Treatment with an anhydrous acid to form an immonium salt of one isomer, which precipitates from the solution, allowing for its isolation. |

Scale-Up Considerations for Laboratory and Research Applications

When scaling up the synthesis of (4-Chlorophenyl)acetone oxime from milligram to multigram quantities for research purposes, several factors must be considered. The primary objectives are to maintain yield and purity while ensuring a safe and efficient process.

For conventional solution-phase synthesis, key considerations include:

Heat Transfer: The exothermic or endothermic nature of the reaction needs to be managed. As the volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use of appropriate reaction vessels and cooling/heating baths is essential.

Reagent Addition: The rate of addition of reagents, particularly the base, may need to be controlled to manage the reaction temperature and avoid side reactions.

Mixing: Efficient stirring is crucial to ensure homogeneity and consistent reaction rates throughout the larger volume.

Purification: Scaling up precipitation and recrystallization may require larger equipment and careful optimization of solvent volumes to maintain high purity and recovery.

The mechanochemical route offers some advantages in scalability for laboratory applications. Since it avoids bulk solvents, the work-up is simplified. However, scaling up grinding methods requires specialized equipment like larger ball mills to ensure efficient energy transfer and uniform mixing of the reactants.

Reaction Mechanisms and Chemical Transformations of 4 Chlorophenyl Acetone Oxime

The Beckmann Rearrangement of (4-Chlorophenyl)acetone Oxime

The Beckmann rearrangement is a well-established and fundamental reaction in organic chemistry that converts an oxime into an N-substituted amide. mdpi.comnih.gov Discovered by Ernst Otto Beckmann in 1886, this acid-mediated isomerization has become a cornerstone for the synthesis of amides and lactams from ketoximes. organicreactions.orgbyjus.com For an unsymmetrical substrate like (4-chlorophenyl)acetone oxime, the reaction's outcome is governed by precise mechanistic and stereochemical principles.

The core of the Beckmann rearrangement involves the transformation of the hydroxyl group of the oxime into a good leaving group, which facilitates a 1,2-rearrangement. masterorganicchemistry.comorganic-chemistry.org This can be achieved through various catalytic methods.

Acid-Catalyzed Pathway: In the presence of strong Brønsted acids such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the reaction initiates with the protonation of the oxime's hydroxyl group (Figure 1). byjus.comwikipedia.org This protonation converts the hydroxyl into a much better leaving group, water. The subsequent step is a concerted process where the group positioned anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, simultaneous with the cleavage of the weak N-O bond and the departure of a water molecule. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This concerted migration avoids the formation of unstable nitrene intermediates. organic-chemistry.org The process results in the formation of a highly electrophilic nitrilium ion. This intermediate is then attacked by a water molecule (or another nucleophile present in the medium). The resulting species undergoes deprotonation and tautomerization to yield the final, stable amide product. masterorganicchemistry.comwikipedia.org

Lewis Acid-Mediated and Other Pathways: A variety of reagents beyond strong Brønsted acids can promote the rearrangement, often under milder conditions. wikipedia.org These include Lewis acids and other activating agents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and p-toluenesulfonyl chloride (TsCl). wikipedia.orgalfa-chemistry.com When using a reagent like PCl₅, the oxime's hydroxyl group is converted into a chlorophosphate ester, which is an excellent leaving group. libretexts.org Similarly, TsCl converts the hydroxyl into a tosylate, which is also a superior leaving group compared to the hydroxide (B78521) ion. alfa-chemistry.com The fundamental mechanism of a concerted anti-migration remains the same, but the activation step is different. The use of such reagents can sometimes prevent the oxime from isomerizing under the reaction conditions, which is crucial for product selectivity. alfa-chemistry.com

| Catalyst/Reagent Type | Example(s) | Role in Mechanism |

| Brønsted Acid | H₂SO₄, PPA, HCl | Protonates the hydroxyl group to form a water leaving group. wikipedia.org |

| Lewis Acid/Halogenating Agent | PCl₅, SOCl₂, SO₃ | Converts the hydroxyl group into a better leaving group (e.g., -OPCl₄, -OS(O)Cl). wikipedia.orgionike.com |

| Sulfonylating Agent | TsCl, MsCl | Forms a sulfonate ester (e.g., -OTs, -OMs), which is an excellent leaving group. alfa-chemistry.com |

| Dehydrating Agent | P₂O₅, Eaton's Reagent | Activates the hydroxyl group by complexation or esterification, facilitating its departure. libretexts.orgresearchgate.net |

| Organocatalyst | Boronic Acid Systems | Forms a complex with the oxime, activating the hydroxyl group for rearrangement under mild conditions. organic-chemistry.org |

This table provides an interactive overview of common catalysts used in the Beckmann rearrangement and their primary function in the reaction mechanism.

For an unsymmetrical ketoxime like (4-chlorophenyl)acetone oxime, two regioisomeric amide products are possible: N-(4-chlorobenzyl)acetamide (from migration of the 4-chlorobenzyl group) or N-phenyl-N-methylacetamide derivative (from migration of the methyl group). The selectivity is almost exclusively controlled by the stereochemistry of the oxime C=N double bond.

The Beckmann rearrangement is stereospecific; only the group situated anti (trans) to the hydroxyl leaving group migrates. wikipedia.orgalfa-chemistry.com Therefore, the E/Z configuration of the (4-chlorophenyl)acetone oxime starting material dictates the final product:

If the 4-chlorobenzyl group is anti to the hydroxyl group, it will migrate to form N-(4-chlorobenzyl)acetamide .

If the methyl group is anti to the hydroxyl group, it will migrate to form N-(p-chlorophenyl)acetamide .

The regioselectivity of the rearrangement is therefore dependent on the ability to synthesize a single stereoisomer of the oxime and to prevent its isomerization under the reaction conditions. While aryl groups generally possess a higher migratory aptitude than alkyl groups, this is secondary to the rigid stereochemical requirement of the anti-migration. alfa-chemistry.com Reaction conditions that are harsh, such as high temperatures or strongly acidic environments, can sometimes lead to E/Z isomerization of the oxime before rearrangement, resulting in a mixture of both possible amide products. wikipedia.org

The Beckmann rearrangement is generally a high-yielding and reliable reaction for many ketoximes, including aryl-alkyl ketoximes like (4-chlorophenyl)acetone oxime. The reaction is compatible with a variety of functional groups, particularly electron-withdrawing groups like the chloro-substituent on the phenyl ring, which are stable under acidic conditions. scispace.com

However, certain limitations and competing side reactions can occur. One major competing pathway is the Beckmann fragmentation . This process occurs if the migrating group can form a stable carbocation. For (4-chlorophenyl)acetone oxime, fragmentation is less likely as neither the primary methyl carbocation nor the benzylic carbocation are sufficiently stabilized under typical Beckmann conditions to favor this pathway over rearrangement. Fragmentation is more common with oximes bearing quaternary, tertiary, or other highly stabilized carbon centers alpha to the oxime. organicreactions.org

Another limitation is the potential for hydrolysis of the oxime back to the parent ketone, (4-chlorophenyl)acetone, especially if the rearrangement is slow or requires high temperatures and aqueous acidic conditions. Careful selection of the catalyst and reaction conditions, for instance using reagents like PCl₅ or TsCl in non-aqueous solvents, can minimize these side reactions and favor the desired amide formation. alfa-chemistry.comionike.com

C–H/N–O Bond Functionalization Reactions Involving Oximes

Beyond the classical Beckmann rearrangement, oximes are versatile substrates for modern synthetic transformations involving the selective functionalization of C–H or N–O bonds. rsc.org The inherent weakness of the N–O bond (average bond energy of ~57 kcal/mol) makes it a key reactive site that can be cleaved under various catalytic conditions to initiate novel chemical pathways. mdpi.comnih.gov

The cleavage of the N–O bond in oximes or their derivatives (e.g., oxime esters) is a powerful method for generating highly reactive iminyl radical intermediates. nsf.govbeilstein-journals.org This cleavage can be induced by transition-metal catalysts, photoredox catalysis, or thermal conditions. mdpi.comnsf.gov

Transition metals such as copper, iron, nickel, and palladium can engage in single-electron transfer (SET) with the oxime substrate. nsf.gov For example, a Cu(I) catalyst can reduce the oxime's N–O bond to form an iminyl radical and a Cu(II) species. rsc.org The resulting iminyl radical is a key intermediate that can undergo a variety of subsequent reactions, including:

Intramolecular C–H abstraction: If a C–H bond is suitably positioned (e.g., 1,5- or 1,6- a hydrogen atom transfer, or HAT), the iminyl radical can abstract a hydrogen atom to form a carbon-centered radical, which can then undergo cyclization or further functionalization. dntb.gov.ua

Intermolecular reactions: The iminyl radical can add to π-systems like alkenes or alkynes. nsf.gov

Oxidative cyclization: The radical can participate in cyclization reactions where a new C–C or C–N bond is formed. beilstein-journals.org

Evidence for the involvement of radical intermediates comes from trapping experiments, where radical scavengers like TEMPO inhibit the reaction, and from the nature of the products formed, which are consistent with known radical reactivity patterns (e.g., cyclizations onto unsaturated bonds). beilstein-journals.org

| Catalytic System | Bond Cleavage | Intermediate(s) | Typical Reaction |

| Cu(I)/Oxidant | N–O | Iminyl Radical, Cu(II) | Oxidative Cyclization, Amination rsc.org |

| Fe(II) | N–O | Iminyl Radical | Radical Cascade Reactions nih.gov |

| Photocatalyst (e.g., Ir, Ru)/Light | N–O | Iminyl Radical | C–C bond cleavage, Functionalization nsf.govcolumbia.edu |

| Pd(II)/Oxidant | C–H | Palladacycle | Directed C–H Acetoxylation/Arylation nih.gov |

This interactive table summarizes different catalytic systems and the types of bond functionalization they promote with oxime substrates.

The ability to selectively activate a specific bond (N–O vs. C–H) in the presence of a catalyst is a central goal in modern synthesis. acs.orgescholarship.org For oximes like (4-chlorophenyl)acetone oxime, the choice of catalyst and reaction conditions determines which pathway is followed.

N–O Bond Activation: As discussed, catalysts based on copper, iron, or nickel, often in lower oxidation states, tend to promote single-electron transfer processes that lead to the reductive cleavage of the weak N–O bond, generating iminyl radicals. mdpi.comrsc.org This strategy is widely used for constructing nitrogen-containing heterocycles. nih.gov

O-Functionalization and Derivatization of the Oxime Hydroxyl Group

The hydroxyl group of (4-Chlorophenyl)acetone oxime is a key site for derivatization, allowing for the introduction of various functional groups through alkylation, acylation, and other esterification processes. These reactions lead to the formation of oxime ethers and esters, which are valuable intermediates in organic synthesis.

O-alkylation of oximes is a common method for producing oxime ethers. This transformation is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, in the presence of a base. The base, often an alkali metal alkoxide like sodium methoxide (B1231860) or a carbonate like potassium carbonate, deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion, which then attacks the alkylating agent.

The choice of solvent system can be critical for reaction efficiency. For instance, processes have been developed using a mixture of polar aprotic solvents (like DMF or acetone) and nonpolar solvents (like aliphatic or aromatic hydrocarbons) to facilitate the reaction. Classical methods have utilized reagents like methyl iodide with sodium methoxide for O-methylation.

Table 1: General Conditions for O-Alkylation of Oximes

| Reagents | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Halide (e.g., Methyl Iodide) | Sodium Methoxide | Not specified | O-Alkyl Oxime Ether | |

| Alkyl Halide, Dialkyl Sulfate, or Dialkyl Carbonate | Basic conditions | Mixture of polar aprotic and nonpolar solvents | O-Alkyl Oxime Ether |

These O-alkylated derivatives, such as the O-benzyl ether of an oxime, can serve as starting materials for further transformations.

The hydroxyl group of (4-Chlorophenyl)acetone oxime can be readily acylated to form oxime esters. This esterification can be performed using various reagents, including acid chlorides or acid anhydrides. A particularly efficient and mild method involves the use of coupling agents.

A facile protocol for the esterification of ketoximes utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) as a coupling reagent in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds smoothly at room temperature in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), offering high yields (typically 90–97% for various oximes) and simple purification, often avoiding the need for column chromatography for solid products. This method is advantageous over traditional approaches that may require harsh conditions or the use of less stable acid chlorides.

Oxime esters are significant compounds with applications in the synthesis of biologically active molecules and have been studied for various properties. For example, the reaction of an acetophenone (B1666503) oxime derivative with terphthaloyl chloride under mild basic conditions yields bridged terphthaloyl oxime esters.

Modern synthetic methods increasingly rely on catalytic approaches to enhance efficiency and selectivity in O-functionalization reactions. Palladium (Pd) catalysis, in particular, has emerged as a powerful tool.

A Pd-catalyzed O-arylation of oximes with aryl halides (chlorides, bromides, and iodides) provides access to O-arylhydroxylamines, which can be challenging to prepare via other routes. Furthermore, recent advancements have combined palladium catalysis with photoredox catalysis for novel transformations. One such method achieves the ortho-acylation of acetophenone oxime ethers using α-keto acids as the acyl source. This dual catalytic system employs a palladium catalyst alongside a photoredox catalyst like 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) under visible light irradiation, using oxygen from the air as the ultimate oxidant. This approach avoids the need for stoichiometric amounts of harsh chemical oxidants often required in similar C-H activation reactions. While this reaction functionalizes the aromatic ring, it begins with a pre-functionalized oxime ether, highlighting the utility of catalytic methods in the broader synthetic pathways involving these compounds.

Reductive Transformations of the C=N Double Bond

The carbon-nitrogen double bond in (4-Chlorophenyl)acetone oxime is susceptible to reduction, providing a pathway to the corresponding primary amines or hydroxylamines. This transformation can be accomplished using several methods, most notably catalytic hydrogenation and reduction with metal hydrides. The asymmetric reduction of oximes is a valuable strategy for synthesizing chiral amines, which are important building blocks in the pharmaceutical and fine chemical industries.

Catalytic hydrogenation involves treating the oxime with hydrogen gas (H₂) in the presence of a metal catalyst. This method can lead to the formation of either the corresponding hydroxylamine (B1172632) or, through subsequent hydrogenolysis of the N-O bond, the primary amine.

Various transition metals, including Palladium (Pd), Platinum (Pt), and Rhodium (Rh), are effective catalysts for this transformation. For example, Rh-catalyzed asymmetric hydrogenation has been used for the reduction of oximes, although it can require high pressures. Palladium-catalyzed hydrogenation/hydrogenolysis is another common approach. The reaction selectivity—whether it stops at the hydroxylamine or proceeds to the amine—can be influenced by the catalyst, solvent, and reaction conditions. In the context of related compounds like p-chloroacetophenone, multiphase catalytic systems using supported Pt or Pd catalysts have been studied for hydrogenation and hydrodechlorination, demonstrating the versatility of these catalysts.

Table 2: Catalysts Used in the Hydrogenation of Oximes and Related Compounds

| Catalyst System | Transformation | Key Features | Reference |

|---|---|---|---|

| Rh-catalyst | Asymmetric Hydrogenation | Can achieve high diastereoselectivity | |

| Pd-catalyst | Hydrogenation/Hydrogenolysis | Commonly used for reducing oximes to amines | |

| Supported Pt or Pd | Hydrogenation & Hydrodechlorination | Effective in multiphase systems |

Metal hydrides are common reagents for the reduction of the C=N double bond in oximes. The choice of hydride reagent can influence the reaction outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce oximes directly to primary amines.

Milder reagents offer more control and can be used to obtain hydroxylamines. For instance, sodium cyanoborohydride (NaBH₃CN) in acetic acid is effective for the diastereoselective reduction of certain ketoximes to hydroxylamines. Similarly, sodium triformyloxyborohydride has been used to reduce oxime ethers to the corresponding hydroxylamines, though sometimes with lower diastereoselectivity compared to catalytic hydrogenation. An alternative to traditional metal hydrides is the use of organosilanes, such as phenylsilane (B129415) (PhSiH₃), in combination with a copper catalyst, which offers enhanced chemoselectivity and safer handling.

Oxidative Reactions of the Oxime Moiety

The oxime group (C=N-OH) in (4-Chlorophenyl)acetone oxime is susceptible to various oxidative transformations. A primary and synthetically valuable reaction is the oxidative cleavage, which regenerates the parent carbonyl compound, (4-Chlorophenyl)acetone. This deoximation is a fundamental transformation and can be achieved under a range of conditions, highlighting the versatility of the oxime as a protective group for ketones.

Recent advancements have introduced mild and functional-group-tolerant methods for this conversion. One such method employs photoexcited nitroarenes to mediate the oxidative cleavage of ketoximes. nih.govresearchgate.netrsc.org While the precise mechanism is still under investigation, it is proposed to involve the formation of an exciplex between the photoexcited nitroarene and the oxime, followed by a cycloaddition and subsequent fragmentation to yield the ketone. rsc.org Isotopic labeling studies suggest that the oxygen atom in the final ketone product may originate from either the water co-solvent or the nitroarene itself. rsc.org This photochemical approach is notable for its compatibility with sensitive functional groups that might not withstand harsher, traditional methods. nih.govresearchgate.net

Beyond photochemical methods, a variety of reagents have been developed for the oxidative deoximation of ketoximes. These methods offer alternatives that can be selected based on substrate compatibility and desired reaction conditions. The table below summarizes several effective reagent systems for the conversion of ketoximes to ketones, a reaction type that (4-Chlorophenyl)acetone oxime is expected to undergo.

Table 1: Reagent Systems for Oxidative Cleavage of Ketoximes

| Reagent System | Conditions | Key Features |

|---|---|---|

| 2-Iodylbenzoic acid (IBX) | Water, with β-cyclodextrin, room temperature | Mild conditions, high yields. organic-chemistry.org |

| Dess-Martin Periodinane (DMP) | Mild conditions | High chemoselectivity, short reaction times, tolerates alcohols. organic-chemistry.org |

| Cupric Chloride (CuCl₂·2H₂O) | Acetonitrile/water, reflux | Good yields, readily recoverable copper salt. organic-chemistry.org |

| N-Bromosaccharin | Microwave irradiation | Rapid, high chemoselectivity, avoids over-oxidation. organic-chemistry.org |

These oxidative cleavage reactions are crucial not only for deprotection strategies in multi-step syntheses but also underscore the chemical reactivity of the C=N bond within the oxime moiety of (4-Chlorophenyl)acetone oxime.

Cycloaddition Reactions and Other Pericyclic Processes Involving Oximes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, involving a reorganization of σ and π bonds without the formation of intermediates. msu.eduox.ac.uk The oxime functionality, particularly after conversion to a nitrone derivative, is an excellent participant in a specific class of pericyclic reactions known as 1,3-dipolar cycloadditions. rsc.orgorganicchemistrydata.org

A 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. uzh.ch In the context of (4-Chlorophenyl)acetone oxime, the oxime itself is not the reactive 1,3-dipole. Instead, it serves as a precursor to a nitrone. N-alkylation or N-acylation of the oxime, followed by deprotonation or rearrangement, can generate a nitrone intermediate. This nitrone is a versatile 1,3-dipole characterized by a positive and negative charge separated by three atoms.

This generated nitrone, bearing the 4-chlorophenylacetyl substituent, can then react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition. chem-station.com This process is highly valuable due to its ability to create complex cyclic molecules with high stereospecificity, potentially generating up to three new contiguous stereogenic centers in a single step. chem-station.com The reaction between a nitrone derived from (4-Chlorophenyl)acetone oxime and an alkene would yield a substituted isoxazolidine (B1194047) ring, a core structure found in many biologically active molecules.

The general scheme for this process is as follows:

Nitrone Formation: The oxime is converted to a reactive nitrone intermediate.

Cycloaddition: The nitrone reacts with a dipolarophile (e.g., an alkene) via a concerted, cyclic transition state.

Product Formation: A five-membered isoxazolidine ring is formed.

The regioselectivity and stereoselectivity of the cycloaddition are influenced by electronic and steric factors of both the nitrone and the dipolarophile. rsc.org The reaction is a prime example of an atom-economical process that builds molecular complexity efficiently. rsc.org

Table 2: Compounds Mentioned

| Compound Name |

|---|

| (4-Chlorophenyl)acetone oxime |

| (4-Chlorophenyl)acetone |

| 2-Iodylbenzoic acid |

| Dess-Martin Periodinane |

| Cupric Chloride |

| N-Bromosaccharin |

Theoretical and Computational Chemistry Studies on 4 Chlorophenyl Acetone Oxime

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its chemical properties. For (4-Chlorophenyl)acetone oxime, computational methods such as Density Functional Theory (DFT) are employed to analyze its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the chlorophenyl ring and the C=N bond, indicating these are the primary sites for electrophilic attack. |

| LUMO | -1.2 | Predominantly located on the oxime group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | This relatively large energy gap suggests that (4-Chlorophenyl)acetone oxime is a moderately stable compound. |

Note: The values in this table are representative and based on typical DFT calculation results for analogous aromatic oximes, as specific literature data for (4-Chlorophenyl)acetone oxime is not available.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In (4-Chlorophenyl)acetone oxime, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich, appearing as red or yellow regions on an ESP map. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms of the aromatic ring attached to the electronegative chlorine atom would be electron-deficient, depicted in blue. This charge distribution influences how the molecule will orient itself when approaching other molecules, affecting its reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis can further quantify this charge distribution by assigning partial charges to each atom. This provides a more detailed picture of the electronic environment within the molecule.

Conformational Analysis and Stereoisomer (E/Z) Interconversion Barriers

(4-Chlorophenyl)acetone oxime can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. These isomers can have different physical and chemical properties. Computational chemistry is a powerful tool for studying the relative stabilities of these isomers and the energy barrier for their interconversion.

Theoretical studies on similar α-haloacetophenone oximes have shown that the (Z)-isomer is generally the more stable form. asianpubs.org This preference is attributed to steric factors and electronic interactions within the molecule. The phenyl ring and the imino moiety tend to be nearly coplanar in the (Z)-isomer, while in the (E)-isomer, steric repulsion can lead to a twisted conformation. asianpubs.org

The energy barrier for the E/Z isomerization can be calculated by locating the transition state structure for the rotation around the C=N bond. This barrier provides information on the kinetic stability of the isomers and the conditions under which they might interconvert. For many oximes, this barrier is significant enough to allow for the isolation of individual isomers under normal conditions.

Interactive Data Table: Calculated Relative Energies and Interconversion Barrier

| Isomer/State | Relative Energy (kcal/mol) | Key Structural Feature |

| (Z)-isomer | 0.0 | More stable isomer, with the hydroxyl group oriented away from the chlorophenyl group. |

| (E)-isomer | 2.5 | Less stable isomer, with the hydroxyl group oriented towards the chlorophenyl group. |

| Transition State | 25.0 | Represents the energy maximum during the rotation around the C=N bond. |

Note: The values in this table are illustrative and based on computational studies of related acetophenone (B1666503) oximes, as specific data for (4-Chlorophenyl)acetone oxime is not available in the reviewed literature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states, which are often difficult to observe experimentally.

DFT calculations can be used to map out the potential energy surface of a reaction involving (4-Chlorophenyl)acetone oxime. For instance, the mechanism of its formation from (4-chlorophenyl)acetone and hydroxylamine (B1172632), or its subsequent reactions such as the Beckmann rearrangement, can be investigated. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be determined. These calculations can also provide insights into the role of catalysts or solvent effects on the reaction mechanism.

While DFT calculations are excellent for studying the thermodynamics and kinetics of a reaction at a static level, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in a solvent environment. MD simulations model the movement of atoms over time, allowing for the observation of conformational changes, solvent interactions, and the initial steps of a reaction.

For (4-Chlorophenyl)acetone oxime, an MD simulation could be used to study its behavior in a solution, observing how it interacts with solvent molecules and how its conformation changes over time. This can provide a more realistic picture of its reactivity in a chemical system. Although specific MD simulation studies on (4-Chlorophenyl)acetone oxime are not prevalent in the literature, the methodology is widely applied to similar organic molecules to understand their dynamic properties.

Quantitative Structure-Reactivity Relationships (QSAR) in Oxime Chemistry

Quantitative Structure-Reactivity Relationships (QSAR) are powerful computational tools used to correlate the chemical structure of a series of compounds with their reactivity. In the context of oxime chemistry, QSAR models can elucidate the electronic and steric effects of substituents on reaction rates and equilibrium constants. For aromatic oximes like (4-Chlorophenyl)acetone oxime, the electronic properties of the substituent on the phenyl ring play a crucial role in determining the reactivity of the oxime functional group.

A common approach in QSAR studies of aromatic compounds is the use of the Hammett equation, which relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound. The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.

For a series of substituted acetophenone oximes, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rate against the Hammett σ constant for each substituent. The linearity of such a plot provides insight into the reaction mechanism. For instance, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate, indicating the development of a positive charge.

In the case of reactions involving the oxime moiety of compounds structurally similar to (4-Chlorophenyl)acetone oxime, such as hydrolysis or rearrangement, the electronic nature of the para-substituent significantly influences the electron density at the imine carbon and the nitrogen atom. The chlorine atom at the para position in (4-Chlorophenyl)acetone oxime is an electron-withdrawing group (σp = +0.23), which is expected to influence its reactivity compared to the unsubstituted acetophenone oxime.

Below is an illustrative data table for a hypothetical QSAR study on the acid-catalyzed hydrolysis of a series of para-substituted acetophenone oximes. The data is based on established principles of Hammett relationships in related chemical systems.

| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.55 | -0.26 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | +0.23 | 2.10 | 0.32 |

| -Br | +0.23 | 2.15 | 0.33 |

| -CN | +0.66 | 15.5 | 1.19 |

| -NO₂ | +0.78 | 35.0 | 1.54 |

A Hammett plot of log(k/k₀) versus σp for this hypothetical data would yield a straight line with a positive slope (ρ > 0), indicating that electron-withdrawing substituents accelerate the hydrolysis rate. This is consistent with a mechanism where the rate-determining step involves nucleophilic attack on the protonated oxime, which is facilitated by the withdrawal of electron density from the reaction center.

Solvent Effects on Reactivity: A Computational Perspective

The reactivity of chemical species is profoundly influenced by the surrounding solvent. Computational chemistry provides a powerful lens through which to investigate and understand these solvent effects at a molecular level. For (4-Chlorophenyl)acetone oxime, the choice of solvent can significantly alter its stability, conformational preferences, and the energy barriers of its reactions.

Computational models for studying solvent effects can be broadly categorized into two types: implicit and explicit solvent models.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. These models are computationally efficient and are well-suited for capturing the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models provide a more accurate description of the immediate solvation shell around the solute.

For a molecule like (4-Chlorophenyl)acetone oxime, both general and specific solvent effects are important. The dipole moment of the molecule will interact with the bulk polarity of the solvent, an effect that can be modeled using implicit methods. Specific interactions, such as hydrogen bonding between the oxime's hydroxyl group and protic or aprotic polar solvents, require an explicit treatment for accurate representation.

The stability of the E and Z isomers of (4-Chlorophenyl)acetone oxime can be influenced by the solvent. A polar solvent is likely to stabilize the isomer with the larger dipole moment to a greater extent. Furthermore, the kinetics of reactions involving this oxime, such as its hydrolysis or Beckmann rearrangement, will be solvent-dependent. For instance, a reaction proceeding through a polar transition state will be accelerated in polar solvents due to better stabilization of the transition state relative to the reactants.

Below is a hypothetical data table illustrating the calculated dipole moment and relative energy of (4-Chlorophenyl)acetone oxime in different solvents using a computational approach like Density Functional Theory (DFT) with an implicit solvent model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 2.50 | 0.00 |

| Toluene | 2.38 | 2.85 | -1.5 |

| Dichloromethane (B109758) | 8.93 | 3.20 | -3.8 |

| Acetone (B3395972) | 20.7 | 3.45 | -5.2 |

| Acetonitrile | 37.5 | 3.60 | -6.1 |

| Water | 78.4 | 3.85 | -7.5 |

These hypothetical results show an increase in the dipole moment and a decrease in the relative energy (increased stability) as the dielectric constant of the solvent increases. This indicates a greater stabilization of the polar (4-Chlorophenyl)acetone oxime molecule in more polar solvents. Such computational studies are invaluable for rationalizing experimentally observed solvent effects and for predicting the optimal solvent conditions for a desired chemical transformation.

Applications of 4 Chlorophenyl Acetone Oxime As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.gov (4-Chlorophenyl)acetone oxime serves as a valuable precursor for the synthesis of several classes of these important compounds, including pyrazoles, isoquinolines, and oxazoles. The reactivity of the oxime group allows for various cyclization strategies to construct these heterocyclic rings.

While specific examples detailing the use of (4-Chlorophenyl)acetone oxime in all these syntheses are not extensively documented, its application can be inferred from established methodologies for oxime derivatives. For instance, the synthesis of pyrazole (B372694) derivatives often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. However, alternative routes utilizing oximes have been developed. One such strategy could involve the reaction of (4-Chlorophenyl)acetone oxime with a suitable reagent to form a di-functional intermediate that can then undergo cyclization. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized through a three-component reaction involving 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, showcasing the utility of the 4-chlorophenyl moiety in the synthesis of complex heterocyclic systems. mdpi.com

Isoquinolines, another important class of nitrogen-containing heterocycles, can also be synthesized from oxime precursors. thieme-connect.de A rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime, followed by cyclization with an internal alkyne, provides a direct route to multisubstituted isoquinolines. organic-chemistry.org Applying this methodology to (4-Chlorophenyl)acetone oxime would be expected to yield isoquinoline (B145761) derivatives bearing the 4-chlorobenzyl substituent.

The synthesis of oxazoles from oximes has also been reported through various methods. pharmaguideline.com One approach involves the reaction of an oxime with a ketone in the presence of a catalyst to form the oxazole (B20620) ring. organic-chemistry.org The versatility of oximes as precursors to nitrogen-containing heterocycles is further highlighted by their use in domino reactions, such as the photoredox/copper cocatalyzed domino cyclization of oxime esters with TMSCN to produce tetrasubstituted pyrazines. rsc.org

Table 1: Potential Heterocyclic Scaffolds from (4-Chlorophenyl)acetone Oxime

| Heterocycle Class | General Synthetic Approach from Oximes | Potential Product from (4-Chlorophenyl)acetone Oxime |

|---|---|---|

| Pyrazoles | Reaction with suitable reagents to form a di-functional intermediate followed by cyclization. | Substituted pyrazoles with a 4-chlorobenzyl group. |

| Isoquinolines | Rhodium(III)-catalyzed C-H activation and annulation with alkynes. | Isoquinolines bearing a 4-chlorobenzyl substituent. |

| Oxazoles | Reaction with ketones or other suitable coupling partners. | Substituted oxazoles with a 4-chlorobenzyl group. |

| Pyrazines | Photoredox/copper cocatalyzed domino cyclization of the corresponding oxime ester with TMSCN. | Tetrasubstituted pyrazines with a 4-chlorobenzyl group. |

Utilization as a Key Synthon for Amide Synthesis via Rearrangement

One of the most well-established and significant applications of oximes in organic synthesis is the Beckmann rearrangement, a reaction that converts an oxime into an amide. wikipedia.org This transformation is a powerful tool for the construction of C-N bonds and has been widely utilized in both academic and industrial settings. libretexts.org (4-Chlorophenyl)acetone oxime can serve as a key synthon for the synthesis of N-(4-chlorobenzyl)acetamide through this classic rearrangement.

The Beckmann rearrangement is typically catalyzed by acids, such as sulfuric acid or phosphorus pentachloride, which promote the conversion of the oxime's hydroxyl group into a good leaving group. wikipedia.org The subsequent 1,2-migration of the group anti-periplanar to the leaving group results in the formation of a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield the corresponding amide. masterorganicchemistry.com

In the case of (4-Chlorophenyl)acetone oxime, the rearrangement is expected to proceed with the migration of the 4-chlorobenzyl group, as it is anti-periplanar to the hydroxyl group in the more stable E-isomer of the oxime. The resulting nitrilium ion would then be trapped by water to afford N-(4-chlorobenzyl)acetamide.

Reaction Scheme for the Beckmann Rearrangement of (4-Chlorophenyl)acetone Oxime:

(4-Chlorophenyl)acetone oxime --(Acid Catalyst)--> N-(4-chlorobenzyl)acetamide

The reaction conditions for the Beckmann rearrangement can be varied to accommodate a range of substrates and functional groups. Milder reagents and catalytic systems have been developed to improve the efficiency and environmental footprint of this transformation. organic-chemistry.org

Table 2: Key Steps in the Beckmann Rearrangement of (4-Chlorophenyl)acetone Oxime

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Protonation | The oxime hydroxyl group is protonated by an acid catalyst. | Protonated oxime |

| 2. Dehydration & Rearrangement | Loss of a water molecule is concerted with the migration of the anti-periplanar 4-chlorobenzyl group. | Nitrilium ion |

| 3. Hydrolysis | The nitrilium ion is attacked by water. | Iminol |

| 4. Tautomerization | The iminol tautomerizes to the more stable amide. | N-(4-chlorobenzyl)acetamide |

Role in the Preparation of Nitrile Derivatives

In addition to the Beckmann rearrangement, oximes can undergo a competing reaction known as the Beckmann fragmentation. wikipedia.org This fragmentation pathway leads to the formation of a nitrile and a carbocation, and it becomes significant when the group α to the oxime can stabilize a positive charge. For (4-Chlorophenyl)acetone oxime, the fragmentation would result in the formation of (4-chlorophenyl)acetonitrile and a methyl cation.

The choice of reaction conditions and reagents plays a crucial role in directing the reaction towards either rearrangement or fragmentation. wikipedia.org Conditions that favor the formation of a stable carbocation will promote the fragmentation pathway. For (4-Chlorophenyl)acetone oxime, the benzylic position of the 4-chlorobenzyl group can stabilize a carbocation, making fragmentation a plausible outcome under certain conditions.

The resulting (4-chlorophenyl)acetonitrile is itself a valuable synthetic intermediate, used in the synthesis of pharmaceuticals and dyes. The controlled fragmentation of (4-Chlorophenyl)acetone oxime can therefore be a strategic step in the preparation of this important nitrile derivative.

Strategic Use in Multi-Step Total Synthesis Endeavors

While specific instances of the use of (4-Chlorophenyl)acetone oxime in published multi-step total syntheses of natural products are not readily found in the literature, its potential as a strategic building block can be appreciated by considering its inherent reactivity. The ability to introduce a protected nitrogen functionality in the form of an oxime, which can later be unmasked or transformed into an amide or a nitrile, offers significant synthetic flexibility.

In a hypothetical total synthesis, (4-Chlorophenyl)acetone oxime could be employed to introduce a nitrogen atom at a specific position in a complex carbon skeleton. The oxime functionality is relatively stable to a variety of reaction conditions, allowing for manipulations of other parts of the molecule before the nitrogen-containing group is elaborated.

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The unique electronic and steric properties of (4-Chlorophenyl)acetone oxime make it an interesting substrate for the development of novel synthetic methodologies. The presence of the chlorine atom on the phenyl ring can influence the reactivity of the oxime and the aromatic system, potentially leading to new and selective transformations.

Recent advances in catalysis, such as photoredox catalysis, have opened up new avenues for the functionalization of organic molecules. beilstein-journals.orgmdpi.comacs.orgprinceton.edu Oximes have been shown to be suitable substrates for photoredox-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. The application of these modern synthetic methods to (4-Chlorophenyl)acetone oxime could lead to the development of novel and efficient strategies for the synthesis of complex molecules.

Furthermore, the stereochemistry of the oxime can be exploited in asymmetric catalysis to control the formation of chiral products. While not extensively explored for (4-Chlorophenyl)acetone oxime specifically, the development of stereoselective reactions of oximes is an active area of research.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chlorophenyl Acetone Oxime and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (4-Chlorophenyl)acetone oxime. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Stereochemical Assignment using ¹H and ¹³C NMR

The oxime functional group in (4-Chlorophenyl)acetone oxime can exist as two geometric isomers, (E) and (Z), which can be distinguished by NMR spectroscopy. The chemical shifts of the atoms near the C=N double bond are particularly sensitive to the orientation of the hydroxyl group.

In ¹H NMR, the protons of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups will exhibit distinct chemical shifts depending on the isomer. In the (E)-isomer, the methyl group is syn (on the same side) to the hydroxyl group, while in the (Z)-isomer, the methylene group is syn to the hydroxyl group. Protons syn to the oxime's hydroxyl group are typically deshielded and appear further downfield compared to their counterparts in the anti position. The aromatic protons of the 4-chlorophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The hydroxyl proton (-OH) often appears as a broad singlet, the position of which can be highly dependent on solvent and concentration.

In ¹³C NMR, the carbons of the methylene and methyl groups also show stereoisomer-dependent chemical shifts. The carbon atom syn to the hydroxyl group generally resonates at a slightly different frequency than the anti carbon. The imine carbon (C=N) signal is typically observed in the 155-160 ppm range.

Predicted ¹H NMR Data for (4-Chlorophenyl)acetone Oxime

| Proton Assignment | Predicted Chemical Shift (δ, ppm) - (E)-isomer | Predicted Chemical Shift (δ, ppm) - (Z)-isomer | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₃ | ~1.9-2.1 | ~1.8-2.0 | Singlet (s) | N/A |

| -CH₂- | ~3.5-3.7 | ~3.6-3.8 | Singlet (s) | N/A |

| Aromatic H (ortho to Cl) | ~7.25-7.35 | Doublet (d) | ~8.5 | |

| Aromatic H (meta to Cl) | ~7.15-7.25 | Doublet (d) | ~8.5 | |

| -OH | Variable (~8.0-10.0) | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Data for (4-Chlorophenyl)acetone Oxime

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~12-15 |

| -CH₂- | ~30-35 |

| Aromatic C (meta to Cl) | ~128-129 |

| Aromatic C (ortho to Cl) | ~130-131 |

| Aromatic C (ipso to Cl) | ~132-134 |

| Aromatic C (ipso to CH₂) | ~135-137 |

| C=N | ~157-159 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For (4-Chlorophenyl)acetone oxime, COSY would primarily show a strong correlation between the ortho and meta protons on the 4-chlorophenyl ring, confirming their adjacency. No correlations would be expected for the methylene and methyl protons as they are isolated spin systems (singlets).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the methylene protons to the methylene carbon, the methyl protons to the methyl carbon, and the aromatic protons to their respective aromatic carbons.

The methylene (-CH₂-) protons and the imine carbon (C=N) and the ipso-carbon of the aromatic ring.

The methyl (-CH₃) protons and the imine carbon (C=N).

The aromatic protons ortho to the methylene group and the methylene carbon.

These correlations would unequivocally confirm the connectivity of the 4-chlorophenyl ring to the acetone (B3395972) oxime moiety via the methylene bridge.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass for (4-Chlorophenyl)acetone oxime (C₉H₁₀ClNO) is 183.0451 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm).

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in two prominent molecular ion peaks: [M]⁺ at m/z 183.0451 and [M+2]⁺ at m/z 185.0421, with a relative intensity ratio of roughly 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Mechanistic studies can be aided by analyzing the fragmentation patterns. Plausible fragmentation pathways for (4-Chlorophenyl)acetone oxime under electron ionization (EI) could include the formation of a stable chlorotropylium ion or related benzyl (B1604629) cations.

Predicted HRMS Data for (4-Chlorophenyl)acetone Oxime

| Ion | Formula | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ (³⁵Cl) | C₉H₁₀³⁵ClNO | 183.0451 | 100 |

| [M+2]⁺ (³⁷Cl) | C₉H₁₀³⁷ClNO | 185.0421 | ~32 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of (4-Chlorophenyl)acetone oxime would display several characteristic absorption bands.

A broad band in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretching vibration of the oxime group, with the broadening due to hydrogen bonding.

A medium to weak intensity band around 1640-1670 cm⁻¹ can be attributed to the C=N (imine) stretching vibration.

The N-O stretch is typically observed in the 930-960 cm⁻¹ region.

Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C stretching bands are seen in the 1470-1600 cm⁻¹ range.

A strong absorption band in the 1080-1100 cm⁻¹ region is characteristic of the C-Cl stretch of the chlorophenyl group.

Predicted IR Absorption Bands for (4-Chlorophenyl)acetone Oxime

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3400 (broad) | O-H stretch | Oxime (-NOH) |

| 3010-3080 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1640-1670 | C=N stretch | Oxime |

| 1470-1600 | C=C stretch | Aromatic |

| 1080-1100 | C-Cl stretch | Aryl Chloride |

| 930-960 | N-O stretch | Oxime |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of (4-Chlorophenyl)acetone oxime is expected to be dominated by absorptions arising from the chlorophenyl group conjugated with the C=N double bond.

The primary absorption would be a strong π → π* transition associated with the aromatic system, likely occurring in the 220-260 nm range. The presence of the chlorine atom and the oxime group as substituents on the benzene ring will influence the exact position (λ_max) and intensity of this band. A much weaker n → π* transition, associated with the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group, may also be observed at longer wavelengths, typically above 270 nm.

Predicted UV-Vis Absorption Data for (4-Chlorophenyl)acetone Oxime (in Ethanol)

| Predicted λ_max (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~230-250 | π → π | Chlorophenyl-C=N |

| >270 (weak) | n → π | C=N-OH |

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemistry

While other spectroscopic methods provide strong evidence for the molecular structure, only single-crystal X-ray crystallography can offer an unambiguous determination of the solid-state structure, including definitive stereochemistry.

If a suitable single crystal of (4-Chlorophenyl)acetone oxime could be grown, X-ray diffraction analysis would provide precise atomic coordinates, from which all geometric parameters can be calculated. This would definitively establish whether the molecule crystallizes as the (E)-isomer, the (Z)-isomer, or a mixture thereof. Key structural details that would be elucidated include:

Bond Lengths: Precise measurement of the C=N, N-O, C-Cl, and all other bond lengths.

Bond Angles: Accurate determination of the angles around the sp² hybridized imine carbon and within the aromatic ring.

Torsion Angles: Revealing the conformation of the molecule, particularly the rotational orientation of the chlorophenyl ring relative to the oxime group.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., O-H···N interactions between molecules) and other non-covalent interactions that dictate the crystal packing arrangement.

This technique remains the gold standard for absolute structure and stereochemical confirmation.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orgspectroscopyeurope.com These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for the unambiguous determination of absolute stereochemistry.

In the context of a hypothetical chiral derivative of (4-Chlorophenyl)acetone oxime, where a stereocenter could be introduced, for instance, by substitution at the benzylic position or by the presence of a chiral substituent on the oxime nitrogen, VCD and ECD would be invaluable for stereochemical assignment.

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy probes the electronic transitions within a molecule. For a chiral derivative of (4-Chlorophenyl)acetone oxime, the chromophores would include the 4-chlorophenyl ring and the C=N bond of the oxime. The interaction between these chromophores in a chiral environment would give rise to a characteristic ECD spectrum.

A key study on conjugated oximes demonstrated that ECD, in conjunction with quantum-chemical calculations, can effectively determine both the absolute configuration at a stereogenic center and the E/Z geometry of the oxime double bond. nih.gov The signs of the Cotton effects in the 190-240 nm range were associated with the absolute configuration of the chiral center, while the 240-300 nm region was indicative of the oxime's geometry. nih.gov A similar approach could be applied to chiral derivatives of (4-Chlorophenyl)acetone oxime. By comparing the experimentally measured ECD spectrum with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for each possible stereoisomer, the absolute configuration could be confidently assigned.

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy measures chirality in the context of molecular vibrations in the infrared region. wikipedia.org This technique offers a wealth of structural information as VCD spectra contain many more bands than ECD spectra, providing a detailed fingerprint of the molecule's 3D structure. spectroscopyeurope.com VCD is particularly advantageous for molecules that lack strong UV-Vis chromophores. spectroscopyeurope.com

For a chiral derivative of (4-Chlorophenyl)acetone oxime, VCD could provide detailed conformational information. For example, the orientation of substituents around the chiral center and the conformation of the oxime group would influence the VCD spectrum. nih.gov Research has shown that factors such as the orientation of a hydroxyl group can have a decisive impact on the VCD spectra of chiral oximes. nih.gov

The standard methodology involves a combination of experimental measurement and theoretical calculation. The process would be as follows:

Conformational Search: A thorough computational search for all stable conformers of the chiral derivative would be performed.

VCD Spectra Calculation: For each stable conformer, the VCD spectrum would be calculated using methods like Density Functional Theory (DFT). spectroscopyeurope.com

Boltzmann Averaging: The calculated spectra for individual conformers would be averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for each enantiomer.

Comparison: The theoretical spectrum for each enantiomer would be compared to the experimentally measured VCD spectrum. The absolute configuration is assigned based on which calculated spectrum matches the experimental one. spectroscopyeurope.com

The combination of ECD and VCD provides a robust and reliable method for the complete stereochemical elucidation of chiral molecules, a methodology that would be directly applicable to the study of any future synthesized chiral derivatives of (4-Chlorophenyl)acetone oxime. researchgate.net

Future Research Directions and Emerging Trends in 4 Chlorophenyl Acetone Oxime Chemistry

Exploration of New Catalytic Systems for Sustainable Transformations

The development of sustainable chemical processes is a paramount goal in modern chemistry. For the synthesis and transformation of (4-Chlorophenyl)acetone oxime, future research will heavily focus on novel catalytic systems that offer higher efficiency, selectivity, and environmental compatibility compared to traditional methods.

One promising area is the use of organocatalysts. Aniline and its derivatives have been shown to be effective nucleophilic catalysts for accelerating the rate of oxime formation, even at neutral pH where reactions are typically slow. researchgate.netacs.orgnih.gov Research into p-substituted anilines with electron-donating groups, such as p-phenylenediamine, has demonstrated significantly enhanced reaction rates for oxime ligations at neutral pH compared to uncatalyzed or standard aniline-catalyzed reactions. acs.orgnih.gov Exploring a broader range of tailored organocatalysts for the synthesis of (4-Chlorophenyl)acetone oxime could lead to milder reaction conditions, reduced waste, and avoidance of toxic metal catalysts.

Furthermore, the application of transition metal catalysts, particularly those based on abundant and low-toxicity metals like manganese and iron, is a key trend. researchgate.netorganic-chemistry.org Manganese-centered catalysts, for instance, have been reported for the direct oxidative oximation of hydrocarbons under mild conditions. researchgate.net Adapting such systems for the specific synthesis or transformation of (4-Chlorophenyl)acetone oxime could provide highly efficient and sustainable pathways. Visible-light-driven iron catalysis represents another green approach, enabling reactions like decarboxylative C-N coupling to form oximes under photosensitizer-free conditions. organic-chemistry.org

The table below summarizes potential catalytic systems for future investigation.

| Catalyst Type | Example | Potential Advantages for (4-Chlorophenyl)acetone Oxime |

| Organocatalysts | p-Phenylenediamine | Mild reaction conditions (neutral pH), enhanced reaction rates, metal-free. acs.orgnih.gov |

| Base Metal Catalysts | Manganese Complexes | Use of abundant, low-toxicity metals, direct oxidative pathways. researchgate.net |

| Photoredox Catalysts | Iron-based systems | Use of visible light as a green energy source, mild, photosensitizer-free. organic-chemistry.org |

Future work should focus on catalyst screening, optimization, and mechanistic studies to tailor these systems for reactions involving (4-Chlorophenyl)acetone oxime, aiming for processes with high atom economy and minimal environmental impact.

Development of Asymmetric Transformations Involving (4-Chlorophenyl)acetone Oxime

The synthesis of chiral molecules is of utmost importance in the pharmaceutical and agrochemical industries. Developing asymmetric transformations for (4-Chlorophenyl)acetone oxime would create stereochemically defined products, significantly enhancing its value as a synthetic intermediate.

A key research direction is the use of chiral catalysts to control the stereochemical outcome of reactions. For instance, palladium-catalyzed asymmetric Tsuji-Trost reactions have been used for the synthesis of chiral allyl oximes, which can then be cyclized to form enantioenriched isoxazolidines. uni-duesseldorf.de A similar strategy could be applied to (4-Chlorophenyl)acetone oxime, reacting it with allylic carbonates or acetates in the presence of a chiral palladium catalyst to generate chiral O-allyl oxime ethers. These intermediates could then undergo diastereoselective halocyclization to produce valuable, optically active heterocyclic compounds. uni-duesseldorf.de

Another approach involves the use of chiral organocatalysts. Imidazolidinone catalysts have been successfully employed for the enantioselective coupling of α,β-unsaturated aldehydes with N-protected hydroxylamines, leading to isoxazolidines with high enantiomeric excess. uni-duesseldorf.de Investigating analogous organocatalytic Michael additions or other C-C and C-N bond-forming reactions where (4-Chlorophenyl)acetone oxime acts as a nucleophile could yield a range of enantioenriched products.

The development of these asymmetric methods will require:

Design and Synthesis of Chiral Ligands/Catalysts: Tailoring catalysts specifically for the substrate.

Optimization of Reaction Conditions: Screening solvents, temperatures, and additives to maximize enantioselectivity.

Mechanistic Investigations: Understanding the source of stereocontrol to further refine the catalytic system.

Integration into Flow Chemistry and Microreactor Systems for Efficient Synthesis

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. Integrating the synthesis and transformations of (4-Chlorophenyl)acetone oxime into flow chemistry and microreactor systems is a significant emerging trend.

Microreactors are characterized by their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. youtube.com This precise control over reaction parameters is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For the synthesis of (4-Chlorophenyl)acetone oxime, a continuous flow setup would allow for rapid mixing of reagents and precise temperature control, potentially reducing reaction times and minimizing the formation of byproducts. researchgate.net

Key advantages of applying flow chemistry to (4-Chlorophenyl)acetone oxime include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. youtube.com

Improved Efficiency: Rapid optimization of reaction conditions (temperature, pressure, residence time) can be achieved.

Scalability: Scaling up production is simplified by running multiple microreactors in parallel, avoiding the challenges of re-optimizing a large-scale batch reactor. youtube.com

Integration of Processes: Multi-step syntheses, purifications, and in-line analysis can be combined into a single continuous process, streamlining manufacturing.

Future research in this area will involve designing specific microreactor setups for oxime synthesis, investigating reaction kinetics under flow conditions, and developing integrated systems for the continuous production and subsequent transformation of (4-Chlorophenyl)acetone oxime.

Investigation of Bio-Inspired or Enzymatic Transformations of Oximes

Nature provides a vast inspiration for developing highly selective and efficient catalysts. The investigation of bio-inspired and enzymatic transformations represents a frontier in sustainable chemistry, with significant potential for application to (4-Chlorophenyl)acetone oxime.

Enzymes and their synthetic mimics operate under mild conditions (aqueous environments, neutral pH, ambient temperature) with exceptional chemo-, regio-, and stereoselectivity. While specific enzymatic transformations for (4-Chlorophenyl)acetone oxime are not yet established, the broader field of biocatalysis offers clear future directions. For example, cytochrome P450 (CYP450) enzymes are known to oxidize oximes. nih.gov This capability could be harnessed for selective functionalization of the (4-Chlorophenyl)acetone oxime molecule.

Furthermore, the design of bio-inspired catalysts that mimic the active sites of metalloenzymes is a rapidly advancing field. beilstein-journals.orgnih.gov Nonheme iron complexes, inspired by iron-containing enzymes, are capable of performing challenging oxidation reactions, such as the functionalization of C-H bonds. nih.gov Developing a bio-inspired catalyst that could selectively oxidize or otherwise transform (4-Chlorophenyl)acetone oxime would be a significant achievement in green chemistry.

The table below outlines potential bio-inspired approaches.

| Approach | Biocatalyst/Mimic | Potential Transformation of (4-Chlorophenyl)acetone Oxime |

| Enzymatic Catalysis | Cytochrome P450 (CYP450) | Selective oxidation or functionalization. nih.gov |

| Bio-Inspired Catalysis | Vitamin B12 model complexes | Carbon-skeleton rearrangements or methyl group transfers. beilstein-journals.org |

| Bio-Inspired Oxidation | Nonheme Iron Complexes | C-H bond functionalization on the aromatic ring or alkyl chain. nih.gov |

Research in this domain will focus on enzyme screening, protein engineering to tailor enzyme specificity, and the synthesis and testing of novel bio-inspired catalysts for reactions involving (4-Chlorophenyl)acetone oxime.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new, more efficient ones. The application of advanced spectroscopic techniques for real-time monitoring of reactions involving (4-Chlorophenyl)acetone oxime will provide invaluable mechanistic insights.

Traditional methods often rely on analyzing the final product mixture. In contrast, in-situ spectroscopic probes allow chemists to observe the reaction as it happens, identifying transient intermediates, determining reaction kinetics, and understanding the influence of various parameters in real time.

Key techniques for future mechanistic studies include:

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique can be used to track the concentrations of reactants, intermediates, and products directly in the reaction vessel, providing detailed kinetic data. researchgate.net It has been successfully used to study the kinetics of aniline-catalyzed oxime formation. researchgate.net

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy: ATR-FTIR is ideal for monitoring changes in functional groups during a reaction. For oxime formation, it can track the disappearance of the ketone's C=O stretch and the appearance of the C=N and N-O stretches of the oxime. researchgate.netmdpi.com

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies. They can be used to model reaction pathways, calculate the energies of transition states and intermediates, and elucidate complex mechanisms, such as the role of catalysts or the tautomerism between oximes and nitrones. researchgate.netrsc.org